3-Etilisonicotinato de metilo

Descripción general

Descripción

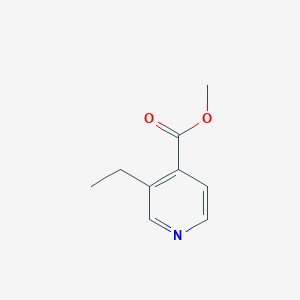

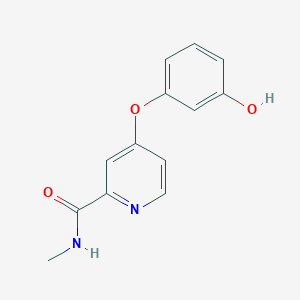

Methyl 3-ethylisonicotinate is a chemical compound with the formula C9H11NO2 . It is used for research purposes .

Synthesis Analysis

The synthesis of Methyl 3-ethylisonicotinate involves several steps. In one experiment, Methyl 3-bromopyridine-4-carboxylate was dissolved in anhydrous dioxane. A solution of diethyl zinc was added dropwise and then a catalyst was added. The mixture was heated at 70°C for 3.5 hours and then water followed with 1 N HCl was added. The mixture was extracted 3 times with ethyl acetate. The combined organic phase was washed with brine and dried over sodium sulfate. After evaporation, the residue was dissolved in DCM and purified on silica gel using 0-20% hexane/ethyl acetate to afford methyl 3-ethylpyridine-4-carboxylate .Physical and Chemical Properties Analysis

Methyl 3-ethylisonicotinate has a molecular formula of C9H11NO2 . Unfortunately, the search results do not provide more detailed physical and chemical properties.Aplicaciones Científicas De Investigación

Manejo de Plagas

El 3-etilisonicotinato de metilo se ha identificado como un semioquímico no feromonal con potencial para estrategias de manejo de plagas. Se puede utilizar para el atrapamiento masivo, la atracción y muerte, la atracción e infección, y como sinergista conductual en combinación con insecticidas en varios cultivos de interior y exterior .

Mecanismo De Acción

Mode of Action

It’s important to note that the mode of action of a compound refers to how it interacts with its target to exert its effects .

Biochemical Pathways

The specific biochemical pathways affected by Methyl 3-ethylisonicotinate are not well-documented in the literature. Biochemical pathways refer to a series of chemical reactions occurring within a cell. In a pathway, the initial chemical (metabolite) is modified by a sequence of chemical reactions. These reactions are catalyzed by enzymes, where the product of one enzyme acts as the substrate for the next .

Result of Action

The result of action of a compound refers to the changes that occur at a molecular and cellular level as a result of the compound’s interaction with its target .

Action Environment

Environmental factors can include things like temperature, pH, and the presence of other molecules .

Análisis Bioquímico

Biochemical Properties

Methyl 3-ethylisonicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of Methyl 3-ethylisonicotinate to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

Methyl 3-ethylisonicotinate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, Methyl 3-ethylisonicotinate can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Methyl 3-ethylisonicotinate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, it has been found to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, affecting neurotransmission. Furthermore, Methyl 3-ethylisonicotinate can modulate gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-ethylisonicotinate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 3-ethylisonicotinate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to Methyl 3-ethylisonicotinate has been observed to cause changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Methyl 3-ethylisonicotinate vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects, while at higher doses, it can cause adverse effects such as liver toxicity and oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism. It is crucial to determine the optimal dosage to minimize toxic effects while maximizing therapeutic benefits .

Metabolic Pathways

Methyl 3-ethylisonicotinate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. For instance, it has been shown to influence the one-carbon metabolism pathway, which is essential for the biosynthesis of nucleotides and amino acids .

Transport and Distribution

The transport and distribution of Methyl 3-ethylisonicotinate within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, Methyl 3-ethylisonicotinate can bind to proteins that facilitate its distribution to various cellular compartments. This distribution is crucial for its biological activity and efficacy .

Subcellular Localization

Methyl 3-ethylisonicotinate is localized in specific subcellular compartments, which affects its activity and function. It can be directed to particular organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of Methyl 3-ethylisonicotinate is essential for its role in cellular processes .

Propiedades

IUPAC Name |

methyl 3-ethylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-7-6-10-5-4-8(7)9(11)12-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEUDQKYLTUMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732442 | |

| Record name | Methyl 3-ethylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13341-16-7 | |

| Record name | Methyl 3-ethylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions that previous syntheses of 20-deethyldasycarpidone have utilized methyl 3-ethylisonicotinate N-oxide as a starting material. Why is this compound significant in this context?

A1: While the provided research paper focuses on a novel synthetic route using 1,2,3,4-tetrahydrocarbazol-1-one as a starting point [], previous methods have employed methyl 3-ethylisonicotinate N-oxide. This significance likely stems from the compound's structural similarity to the target molecule. Methyl 3-ethylisonicotinate N-oxide contains a pyridine ring, similar to the core structure of 20-deethyldasycarpidone. Reacting this compound with indolemagnesium bromide can provide a foundation for building the complex tetracyclic ring system characteristic of the Strychnos alkaloids, to which 20-deethyldasycarpidone belongs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B1530233.png)

![butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1530239.png)

![1-[4-(4-chloro-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine](/img/structure/B1530243.png)

![4-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid](/img/structure/B1530252.png)

![{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol](/img/structure/B1530253.png)

![3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1530254.png)